molecular formula C20H24N2O4S B2973041 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 926032-07-7

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2973041
CAS RN: 926032-07-7
M. Wt: 388.48
InChI Key: CPMREMNMQMNABX-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Design

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide, due to its structure, plays a crucial role in the synthesis of complex molecular structures. For example, Sapegin et al. (2018) discuss how a primary sulfonamide group can facilitate the formation of [1,4]oxazepine rings, which are important in constructing carbonic anhydrase inhibitors (Sapegin et al., 2018). Furthermore, a study by Abbasi et al. (2016) emphasizes the significance of sulfonamide-based compounds in developing potent antibacterial agents, highlighting their therapeutic potential (Abbasi et al., 2016).

Pharmacological Research

In pharmacological research, derivatives of this compound have been explored for various therapeutic applications. A study by Küçükgüzel et al. (2013) on celecoxib derivatives, which share a similar sulfonamide structure, reveals their potential in treating inflammation, pain, and viral infections (Küçükgüzel et al., 2013). Similarly, research by Gul et al. (2016) on benzenesulfonamide derivatives showcases their application in cancer treatment, particularly due to their ability to inhibit certain enzymes (Gul et al., 2016).

Catalysis and Green Chemistry

In the field of green chemistry, research by Babazadeh et al. (2016) demonstrates how the compound can be utilized in eco-friendly synthesis processes. They emphasize the use of heterogeneous catalytic systems for synthesizing malonamide and oxazepine derivatives in aqueous media, contributing to more sustainable chemical processes (Babazadeh et al., 2016).

Advanced Material Development

In the development of advanced materials, compounds like N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide can be integral. For instance, Mohamed et al. (2020) explore sulfonamide-based azo dyes for enhancing the properties of cotton fabrics, such as UV protection and antimicrobial features, showcasing the versatility of sulfonamide compounds in material science (Mohamed et al., 2020).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-5-22-8-9-26-18-7-6-16(12-17(18)20(22)23)21-27(24,25)19-14(3)10-13(2)11-15(19)4/h6-7,10-12,21H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMREMNMQMNABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide

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